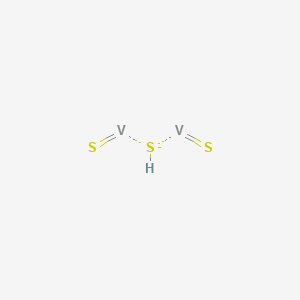
(E)-4-Tetradecenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-4-Tetradecenylacetate: is an organic compound with the molecular formula C16H30O2 . It is a type of acetate ester derived from tetradecen-1-ol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Tetradecenylacetate typically involves the esterification of trans-4-Tetradecen-1-ol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods: In industrial settings, the production of trans-4-Tetradecenylacetate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process.
Analyse Chemischer Reaktionen
Types of Reactions: trans-4-Tetradecenylacetate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the acetate group into a carboxylic acid group.
Reduction: The double bond in the tetradecenyl chain can be reduced to form a saturated compound.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic reagents such as sodium hydroxide can be used for substitution reactions.
Major Products:
Oxidation: Formation of trans-4-Tetradecenoic acid.
Reduction: Formation of trans-4-Tetradecanol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: trans-4-Tetradecenylacetate is used as an intermediate in organic synthesis. It serves as a precursor for the synthesis of more complex molecules.
Biology: In biological research, trans-4-Tetradecenylacetate is studied for its potential role in pheromone signaling in insects. It is used in experiments to understand insect behavior and communication.
Industry: In the industrial sector, trans-4-Tetradecenylacetate is used in the formulation of fragrances and flavors. Its unique chemical properties make it valuable in creating specific scents and tastes.
Wirkmechanismus
The mechanism of action of trans-4-Tetradecenylacetate involves its interaction with specific molecular targets. In the context of insect pheromones, it binds to olfactory receptors, triggering a signaling cascade that influences insect behavior. The exact molecular pathways may vary depending on the specific application and target organism.
Vergleich Mit ähnlichen Verbindungen
- trans-11-Tetradecenyl acetate
- cis-4-Tetradecenyl acetate
- trans-4-Decenyl acetate
Comparison: trans-4-Tetradecenylacetate is unique due to its specific double bond position and configuration. This structural feature influences its reactivity and interaction with biological targets. Compared to similar compounds, trans-4-Tetradecenylacetate may exhibit different chemical and biological properties, making it suitable for specific applications.
Eigenschaften
Molekularformel |
C16H30O2 |
|---|---|
Molekulargewicht |
254.41 g/mol |
IUPAC-Name |
[(E)-tetradec-4-enyl] acetate |
InChI |
InChI=1S/C16H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h11-12H,3-10,13-15H2,1-2H3/b12-11+ |
InChI-Schlüssel |
CCPJDPZZVYXVBH-VAWYXSNFSA-N |
Isomerische SMILES |
CCCCCCCCC/C=C/CCCOC(=O)C |
Kanonische SMILES |
CCCCCCCCCC=CCCCOC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Ethyl-2-(methylsulfonyl)-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13813735.png)
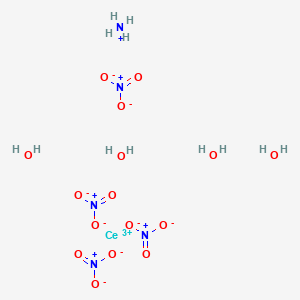
![2'-Chloro-4'-[2-(2,4-DI-tert-pentylphenoxy)butyryl amino]-4,4-dimethyl-2-(5,5-dimethyl-2,4-dioxo-3-oxazolidinyl)-3-oxapentananilide](/img/structure/B13813741.png)
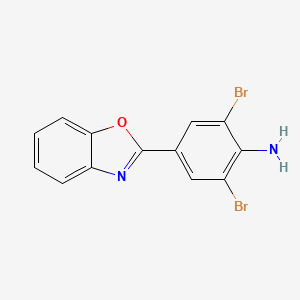
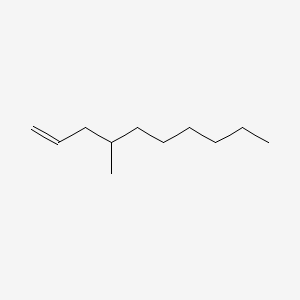
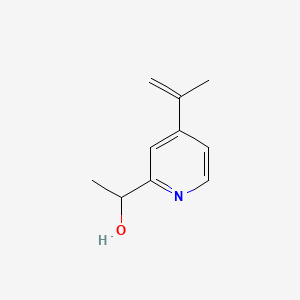
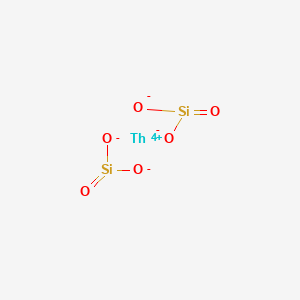

![Glycine, N-(trimethylsilyl)-N-[2-[(trimethylsilyl)oxy]benzoyl]-, trimethylsilyl ester](/img/structure/B13813787.png)
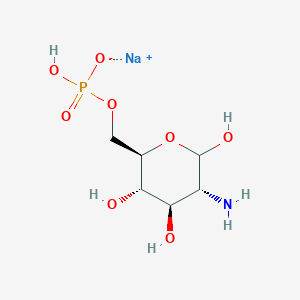
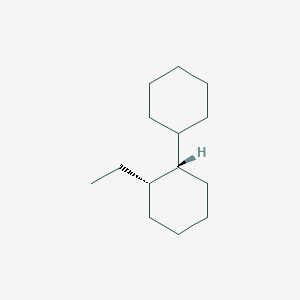
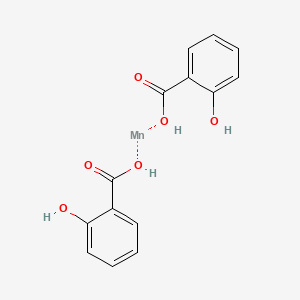
![(Z)-3-[(S)-pyridin-2-ylsulfinyl]prop-2-enoic acid](/img/structure/B13813806.png)
